Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)-

Description

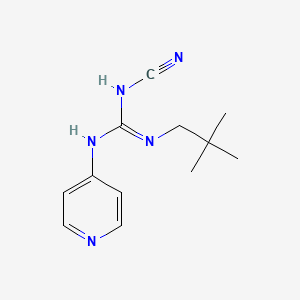

Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- (CAS 60560-40-9) is a substituted guanidine derivative with the molecular formula C₁₃H₁₉N₅ and a molar mass of 245.32 g/mol . Its structure features:

- A cyano group at position 2, contributing electron-withdrawing properties.

- A 4-pyridyl ring at position 3, enabling hydrogen bonding and π-π interactions.

- A neopentyl group (1,1,2-trimethylpropyl) at position 1, providing steric bulk and lipophilicity.

Properties

CAS No. |

60560-39-6 |

|---|---|

Molecular Formula |

C12H17N5 |

Molecular Weight |

231.30 g/mol |

IUPAC Name |

1-cyano-2-(2,2-dimethylpropyl)-3-pyridin-4-ylguanidine |

InChI |

InChI=1S/C12H17N5/c1-12(2,3)8-15-11(16-9-13)17-10-4-6-14-7-5-10/h4-7H,8H2,1-3H3,(H2,14,15,16,17) |

InChI Key |

ROBGTOPHXVNLTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN=C(NC#N)NC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Neopentyl amine derivative: Providing the neopentyl substituent on the guanidine nitrogen.

- 4-Pyridyl amine or derivative: To introduce the 4-pyridyl group.

- Cyanamide or cyano-containing guanylating agent: To introduce the 2-cyano functionality.

Reaction Conditions

- Phase-transfer catalysis: Utilizing biphasic systems (organic/aqueous) with bases such as triethylamine and pyridine mixtures to facilitate alkylation and guanidinylation reactions.

- Solvents: Polar aprotic solvents like acetonitrile or ethyl acetate (sometimes with small ethanol content) to dissolve intermediates and reagents effectively.

- Temperature: Mild temperatures ranging from 0°C to 25°C to prevent decomposition and side reactions.

Key Reaction Steps

- Formation of Guanidine Core: Reaction of cyanamide with secondary amines (neopentyl and 4-pyridyl amines) under guanylating conditions, possibly using guanylating reagents or direct alkylation of guanidine salts.

- Introduction of 2-Cyano Group: Via reaction with cyanamide or cyanoalkylating agents to attach the cyano substituent at the 2-position of the guanidine moiety.

- Purification: Due to the polar nature of guanidines, purification may require non-standard techniques such as crystallization from specific solvents or chromatographic methods adapted for polar compounds.

Alternative and Supporting Methods from Patent Literature

A relevant patented process describes the preparation of N,N-substituted carbamoyl halides, which are intermediates useful for guanidine synthesis. This process avoids traditional phosgene routes by using secondary amines, carbon dioxide, trialkylsilyl chlorides (e.g., trimethylsilyl chloride), and halogenating agents such as thionyl chloride (SOCl2), under controlled temperatures (0°C to 25°C). The method employs a mixture of triethylamine and pyridine as bases and ethyl acetate as solvent, providing improved yields and safer handling. Although this patent focuses on carbamoyl halides, the intermediates and conditions are applicable to guanidine derivative synthesis, especially for introducing substituents like neopentyl and pyridyl groups.

Data Table: Summary of Key Reaction Parameters from Patent and Literature

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Triethylamine and Pyridine (1:1 to 3:1 v/v) | Facilitates deprotonation and nucleophilic attack |

| Solvent | Ethyl acetate with up to 0.25% ethanol | Good solubilizing properties for intermediates |

| Halogenating Agent | Thionyl chloride (SOCl2) | Introduces halide for carbamoyl intermediate |

| Trialkylsilyl Chloride | Trimethylsilyl chloride | Activates amine for carbamoyl halide formation |

| Temperature | 0°C to 25°C | Mild conditions to avoid decomposition |

| Reaction Time | 5 minutes to 10 hours | Depending on step and scale |

| Yield | Improved over phosgene routes | Enhanced safety and efficiency |

Research Discoveries and Observations

- Guanidine derivatives exhibit strong basicity due to resonance stabilization of the guanidinium ion, influencing their reactivity and requiring careful reaction design.

- Phase-transfer catalysis under biphasic conditions allows efficient alkylation of guanidines with alkyl halides, minimizing side reactions and simplifying purification.

- Transition-metal catalysis, particularly palladium-catalyzed allylic cyclization, offers routes to cyclic guanidines but may have limited applicability for linear guanidine derivatives like 2-cyano-1-neopentyl-3-(4-pyridyl)-.

- Non-phosgene methods for carbamoyl halide intermediates reduce hazardous reagent use and improve process sustainability, which can be adapted for guanidine synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)-, a guanidine derivative, is used in research for its biological activities and applications in medicinal chemistry. It is also known for inhibiting nicotinamide phosphoribosyltransferase (NAMPT).

Scientific Research Applications

Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)guanidine is applicable in scientific research:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in chemical reactions.

- Biology It is investigated for its potential biological activity, such as antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic uses, such as in drug development or as a lead compound in drug discovery.

- Industry It is utilized to produce specialty chemicals and materials with specific properties.

Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- exhibits significant biological activity, notably as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is important in NAD+ biosynthesis, which is vital for cellular metabolism and signaling pathways. The inhibition of NAMPT can alter cellular energy metabolism and may have implications for treating cancer and metabolic disorders. Guanidine derivatives exhibit diverse pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects. The guanidine moiety influences the compound's interaction with biological targets.

Research Findings

- Inhibition of NAMPT Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- inhibits NAMPT effectively, with an IC50 value of 0.05 μM. This inhibition reduces proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects In vitro assays show that this compound has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. The IC50 value for this effect was reported at 0.04 μM, which is comparable to established anti-inflammatory drugs.

- Cytotoxicity Assessment Evaluation of cytotoxic effects on cancer cell lines revealed that Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- significantly impacts cell viability, with an IC50 value of 0.1 μM.

Data Table of Biological Activities and IC50 Values

| Activity | IC50 Value (μM) |

|---|---|

| Inhibition of NAMPT | 0.05 |

| Anti-inflammatory activity | 0.04 |

| Cytotoxicity in cancer cells | 0.1 |

Case Studies

- Inhibition of NAMPT: A study indicated that Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- effectively inhibits NAMPT with an IC50 value of 0.05 μM. This inhibition was linked to reduced proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects: In vitro assays demonstrated that this compound exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. The IC50 value for this effect was reported at 0.04 μM, comparable to established anti-inflammatory drugs.

- Cytotoxicity Assessment: The cytotoxic effects on various cancer cell lines were evaluated, showing that Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- has a significant impact on cell viability with an IC50 value of 0.1 μM.

Mechanism of Action

The mechanism of action of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Pyridyl Guanidines vs. Phenyl Analogs

highlights the critical role of the 4-pyridyl ring in molecular interactions. For instance, compound 5 (phenyl-substituted analog of isoniazid-NAD adduct) exhibits lower inhibitory activity compared to the pyridyl-containing isoniazid (INH). This is attributed to the replacement of the pyridyl nitrogen (N4) with a carbon atom in the phenyl ring, disrupting hydrogen bonding with residues like Trp222 .

Key Insight : The 4-pyridyl group optimizes steric and electrostatic complementarity in binding pockets, a feature absent in phenyl analogs.

Impact of Substituent Electronegativity

further compares compounds with electronegative substituents (e.g., Cl, Br, NO₂) on the phenyl ring. While these groups align with favorable electrostatic contours in CoMFA/CoMSIA models, their steric bulk disrupts critical hydrogen bonds with the pyrophosphate moiety, reducing activity . This suggests that the unsubstituted 4-pyridyl in the target compound may strike a balance between electronic effects and steric tolerance.

Comparison with Tobacco-Specific Nitrosamines

Tobacco-derived nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NNAL (a metabolite of NNK) feature 3-pyridyl groups linked to nitrosamine chains. These compounds induce lung and pancreatic tumors in rats .

| Compound | Pyridyl Position | Functional Group | Biological Effect |

|---|---|---|---|

| Target Guanidine | 4-Pyridyl | Guanidine + cyano | Not reported (structural focus) |

| NNK | 3-Pyridyl | Nitrosamine | Carcinogenic |

Key Insight: The position of the pyridyl group (3 vs. 4) and the presence of a nitrosamine chain critically influence carcinogenicity, highlighting divergent biological roles despite shared pyridyl motifs.

Quinoline Derivatives with Pyridyl-Oxy Groups

describes quinoline-based compounds (e.g., N-(3-cyano-4-(4-phenoxyphenylamino)-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) featuring pyridyl-oxy substituents. While structurally distinct from the target guanidine, these compounds emphasize the pharmacological relevance of cyano groups and pyridyl rings in enhancing binding affinity or metabolic stability .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- is a compound that has garnered attention due to its significant biological activities, particularly its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and its potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Guanidine Derivatives

Guanidine derivatives are known for their diverse pharmacological properties. They exhibit a wide range of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The guanidine moiety plays a crucial role in these activities, influencing the compound's interaction with biological targets.

The primary mechanism of action for Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- involves the inhibition of NAMPT. NAMPT is an enzyme involved in the NAD+ biosynthesis pathway, which is critical for cellular metabolism and energy production. Inhibition of NAMPT can lead to decreased NAD+ levels, impacting various cellular processes including:

- Cellular energy metabolism

- Inflammatory responses

- Tumor growth and survival

Research Findings

Recent studies have demonstrated the biological activity of Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- through various assays and experimental models.

Table 1: Biological Activities and IC50 Values

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Inhibition of NAMPT | 0.05 | |

| Anti-inflammatory activity | 0.04 | |

| Cytotoxicity in cancer cells | 0.1 |

Case Studies

- Inhibition of NAMPT : A study indicated that Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- effectively inhibits NAMPT with an IC50 value of 0.05 μM. This inhibition was linked to reduced proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. The IC50 value for this effect was reported at 0.04 μM, comparable to established anti-inflammatory drugs .

- Cytotoxicity Assessment : The cytotoxic effects on various cancer cell lines were evaluated, showing that Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- has a significant impact on cell viability with an IC50 value of 0.1 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of Guanidine derivatives. Modifications in the chemical structure can enhance potency and selectivity towards specific biological targets.

Key Findings in SAR Studies

- Pyridyl Substitution : The presence of a pyridyl group enhances the inhibitory activity against NAMPT.

- Neopentyl Group Influence : The neopentyl moiety contributes to the compound's lipophilicity, improving membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.